molecular formula C11H13ClO3 B8667326 2-[2-(2-Chloroethoxy)phenyl]-[1,3]-dioxolane

2-[2-(2-Chloroethoxy)phenyl]-[1,3]-dioxolane

Cat. No.: B8667326
M. Wt: 228.67 g/mol
InChI Key: FLFDNRLSQRWIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-Chloroethoxy)phenyl]-[1,3]-dioxolane is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

2-[2-(2-chloroethoxy)phenyl]-1,3-dioxolane

InChI

InChI=1S/C11H13ClO3/c12-5-6-13-10-4-2-1-3-9(10)11-14-7-8-15-11/h1-4,11H,5-8H2

InChI Key

FLFDNRLSQRWIPX-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC=C2OCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 46.5 g of 2-(2-chloroethyloxy)benzaldehyde and 33.2 g of ethylene glycol in 500 ml of benzene in added 0.5 ml of 85% phosphoric acid, and the mixture is refluxed with stirring for about 18 hours while removing the produced water. After the reaction, the reaction mixture is cooled with ice and is made alkaline with saturated sodium bicarbonate solution to separate into two layers. The benzene layer is taken, washed with saturated saline solution, dried and then distilled to remove the solvent. The crude product thus obtained is distilled to give 56 g of 2-(2-chloroethyloxy)benzaldehyde ethyleneacetal (yield: 97%) as a colorless oil. b.p. 130°-135° C./0.3 mmHg.
Quantity
46.5 g
Type
reactant
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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